

In-Depth Technical Guide: 3-Iodo-4-hydroxybenzonitrile (CAS 2296-23-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-iodobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-hydroxybenzonitrile, with the CAS registry number 2296-23-3, is a halogenated aromatic compound. Structurally, it is a derivative of benzonitrile with an iodine atom and a hydroxyl group substituted on the benzene ring at positions 3 and 4, respectively. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the manufacturing of agrochemicals and potentially in the development of novel pharmaceutical agents. Its chemical reactivity is largely dictated by the interplay of the electron-withdrawing nitrile group and the electron-donating hydroxyl group, as well as the bulky iodine substituent, which can also serve as a handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and hazards associated with 3-Iodo-4-hydroxybenzonitrile.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 3-Iodo-4-hydroxybenzonitrile is presented in the table below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.

Property	Value	Source
Molecular Formula	C ₇ H ₄ INO	[1]
Molecular Weight	245.02 g/mol	[1]
Melting Point	144 °C	[1]
Boiling Point	Not available	
Density (Predicted)	2.09 ± 0.1 g/cm ³	[1]
XLogP3	1.9	[1]
Appearance	Not specified	
Solubility	Not specified	
pKa	Not available	

Synthesis

The primary route for the synthesis of 3-Iodo-4-hydroxybenzonitrile involves the direct iodination of 4-hydroxybenzonitrile. An electrochemical approach has been detailed in the patent literature, offering a method for controlled iodination.

Experimental Protocol: Electrochemical Iodination of 4-Hydroxybenzonitrile

This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[2]

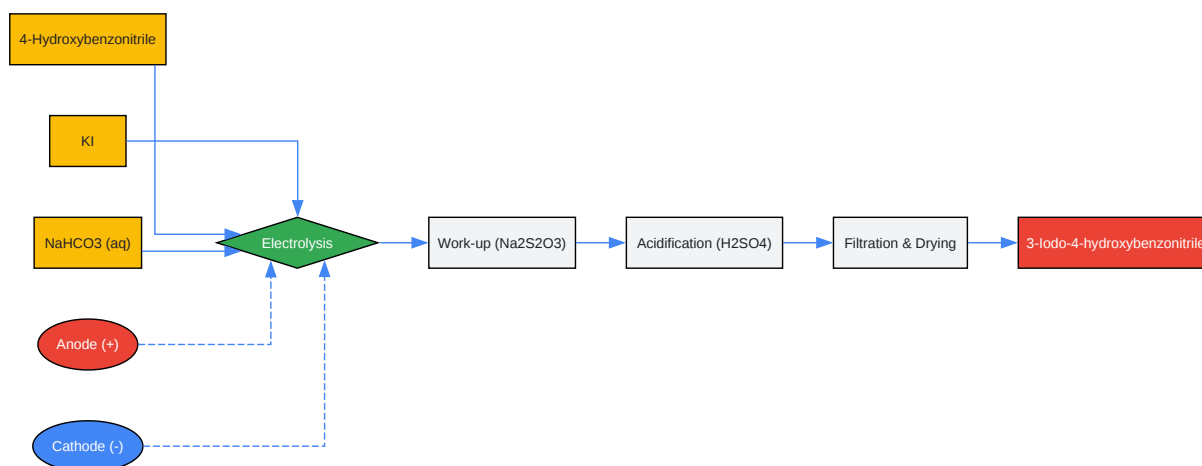
Materials:

- 4-Hydroxybenzonitrile
- Potassium iodide
- Sodium bicarbonate
- Methanol

- Water
- Sulfuric acid (2N)
- Sodium thiosulfate
- Electrolysis cell with platinum, platinized titanium, stainless steel, or graphite anode

Procedure:

- Anolyte Preparation: Prepare a solution of 4-hydroxybenzonitrile and potassium iodide in an aqueous solution of sodium bicarbonate. Methanol can be used as a co-solvent to aid in solubility.[\[2\]](#)
- Catholyte Preparation: The catholyte typically consists of an aqueous solution of sodium bicarbonate.[\[2\]](#)
- Electrolysis: The electrolysis is carried out in a suitable cell, separating the anolyte and catholyte with a membrane. A constant current is applied. The reaction involves the anodic oxidation of iodide to generate an iodinating species that reacts with 4-hydroxybenzonitrile.
- Work-up: After the electrolysis is complete, the anolyte is treated with a solution of sodium thiosulfate to quench any remaining iodine.[\[2\]](#)
- Precipitation and Isolation: The solution is then acidified with 2N sulfuric acid to precipitate the 3-Iodo-4-hydroxybenzonitrile product.[\[2\]](#)
- Purification: The crude product is collected by filtration, washed with water to remove residual salts and acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.



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Caption: Electrochemical synthesis of 3-Iodo-4-hydroxybenzonitrile.

Analytical Methods

The characterization and quality control of 3-Iodo-4-hydroxybenzonitrile can be performed using standard analytical techniques. While specific, validated methods for this compound are not widely published, the following protocols for similar compounds can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the analysis of hydroxybenzonitrile derivatives.

Experimental Protocol (Adapted):^[3]

- Instrumentation: HPLC system with a UV detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for best separation. For example, a starting point could be a 90:10 (v/v) mixture of acetonitrile and water.[3]
- Flow Rate: 1.5 mL/min.[3]
- Injection Volume: 20 μ L.[3]
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of 3-Iodo-4-hydroxybenzonitrile.

Spectroscopic Analysis

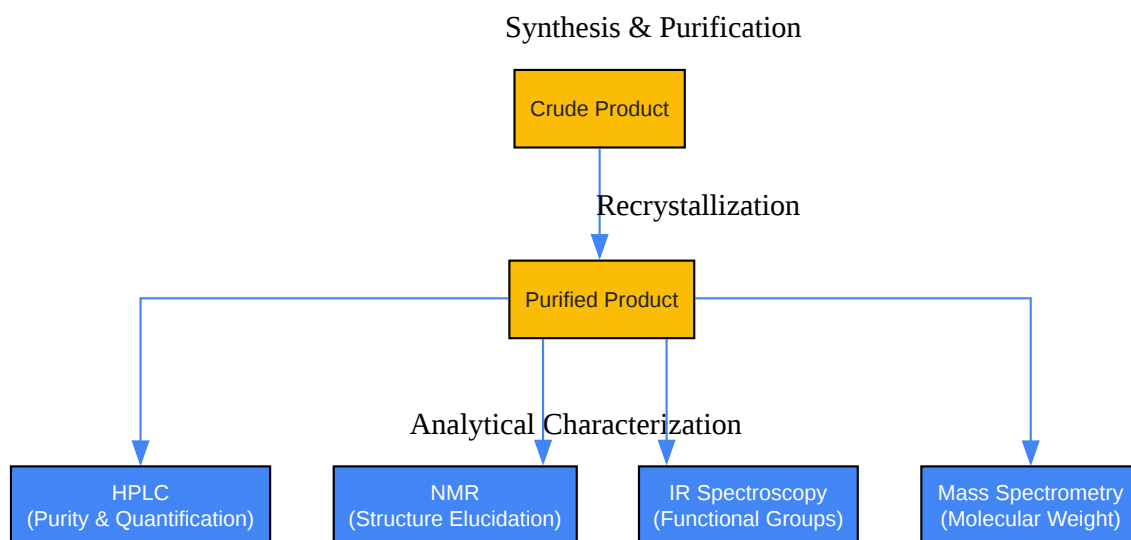
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the iodo, hydroxyl, and nitrile groups.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[4]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[2]

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} .
- $\text{C}\equiv\text{N}$ stretch: A sharp, medium-intensity band around 2220-2240 cm^{-1} .
- $\text{C}=\text{C}$ stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-O stretch: A band in the 1200-1300 cm^{-1} region.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.



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Caption: Analytical workflow for 3-Iodo-4-hydroxybenzonitrile.

Hazards and Safety

3-Iodo-4-hydroxybenzonitrile is classified as a hazardous substance. The available GHS hazard statements indicate that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin corrosion/irritation	Not specified	May cause skin irritation
Serious eye damage/eye irritation	Not specified	May cause serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)	Not specified	May cause respiratory irritation

Precautionary Statements:[1]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data:

Specific quantitative toxicological data, such as LD50 values, for 3-Iodo-4-hydroxybenzonitrile are not readily available in the public domain. For related compounds like 4-hydroxybenzonitrile, acute oral toxicity is categorized as harmful if swallowed.[5] Given the presence of the iodine atom, it is prudent to handle 3-Iodo-4-hydroxybenzonitrile with appropriate safety precautions, including the use of personal protective equipment (PPE) such

as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Applications

The primary application of 3-Iodo-4-hydroxybenzonitrile is as a chemical intermediate. It is a precursor in the synthesis of more complex molecules. For instance, it can be a starting material for the production of di-iodinated hydroxybenzonitrile derivatives, which have been investigated for their herbicidal properties.[2] The presence of multiple reactive sites on the molecule makes it a versatile building block for the synthesis of a variety of organic compounds in the fields of agrochemicals and potentially pharmaceuticals.[6]

Conclusion

3-Iodo-4-hydroxybenzonitrile (CAS 2296-23-3) is a valuable chemical intermediate with well-defined, albeit not exhaustively studied, properties. This guide has summarized the available information on its synthesis, analytical characterization, and associated hazards. For researchers and drug development professionals, this compound represents a versatile building block, and the provided protocols offer a starting point for its synthesis and analysis. As with any chemical substance, it is imperative to consult the most recent safety data sheet and handle it with appropriate care in a controlled laboratory setting.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Iodo-4-hydroxybenzonitrile (CAS 2296-23-3)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313626#cas-number-2296-23-3-properties-and-hazards]

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